N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Description

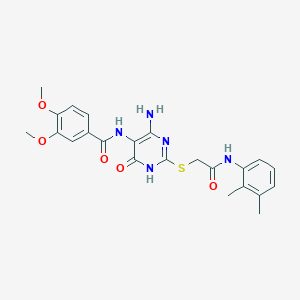

This compound features a pyrimidin-5-yl core substituted with:

- A 4-amino group at position 2.

- A thioether-linked 2-((2,3-dimethylphenyl)amino)-2-oxoethyl moiety at position 2.

- A 3,4-dimethoxybenzamide group at position 3.

- A 6-oxo-1,6-dihydropyrimidinone backbone.

Properties

IUPAC Name |

N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5S/c1-12-6-5-7-15(13(12)2)25-18(29)11-34-23-27-20(24)19(22(31)28-23)26-21(30)14-8-9-16(32-3)17(10-14)33-4/h5-10H,11H2,1-4H3,(H,25,29)(H,26,30)(H3,24,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAKCNJYQGRSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound with potential biological activities. Its structure includes a pyrimidine ring, which is known for its diverse pharmacological properties. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : C19H19N5O4S

- Molecular Weight : 413.5 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research indicates that compounds with pyrimidine structures can exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown activity against various bacteria and fungi.

-

Antibacterial Activity :

- Some pyrimidine derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating strong bactericidal properties .

- The presence of hydrophobic substituents on the pyrimidine ring has been linked to enhanced antibacterial activity .

- Antifungal Activity :

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Interaction with DNA/RNA : The pyrimidine ring can intercalate into nucleic acids, disrupting replication and transcription processes in microbial cells.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds:

- Study on Antibacterial Activity :

- Antifungal Efficacy :

- Structure-Activity Relationship (SAR) :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Benzamide Substituents

(a) 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b)

- Structural Similarities :

- Pyrimidine core.

- Benzamide substituent (4-methoxy variant).

- Key Differences: Thieno[2,3-d]pyrimidine fused ring system instead of dihydropyrimidinone. Trifluoromethylphenoxy group instead of thioether-linked dimethylphenylacetamide.

- Bioactivity: Demonstrates anti-microbial activity against Gram-positive bacteria, suggesting the thieno ring enhances membrane penetration .

(b) AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

- Structural Similarities :

- Thioether linkage to a substituted oxoethyl group.

- Methoxyphenyl substituents.

- Key Differences: Dihydropyridine core instead of dihydropyrimidinone. Additional cyano and furyl groups.

- Properties : Increased lipophilicity due to the trifluoromethyl group, which may enhance cellular uptake compared to the dimethylphenyl group in the target compound .

Thieno[2,3-d]pyrimidine Derivatives

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides

- Structural Similarities :

- Pyrimidine-based scaffold.

- Carboxamide substituents.

- Key Differences: Thieno[2,3-d]pyrimidine fused system with a thioxo group. Lack of thioether or dimethoxybenzamide groups.

- Synthesis : Prepared via cyclization reactions under basic conditions, differing from the Cs₂CO₃-mediated coupling used for the target compound .

Sulfonamide-Pyrimidine Hybrids

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (923216-86-8)

- Structural Similarities: Pyrimidine core with amino and methyl substituents. Methoxyphenyl group.

- Key Differences: Sulfonamide linkage instead of benzamide. Diethylamino group at position 4 of the pyrimidine.

- Applications : Likely targets nucleotide-binding enzymes due to sulfonamide’s affinity for ATP-binding pockets .

Structural and Functional Analysis Table

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves sequential coupling reactions:

- Step 1 : Condensation of pyrimidinedione precursors with thiol-containing intermediates using HBTU/DIPEA in DMF at 0°C to RT.

- Step 2 : Thioether formation under basic conditions (pH 8-9) to ensure nucleophilic substitution.

- Step 3 : Final amidation with 3,4-dimethoxybenzamide derivatives. Yield optimization (≥75%) requires precise stoichiometry (e.g., 1.2:1 molar ratio of coupling reagent to amine) and inert atmosphere to prevent oxidation. Purity (>95%) is confirmed via reverse-phase HPLC with acetonitrile/water gradients .

Q. Which analytical techniques are essential for structural confirmation?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrimidine ring protons at δ 7.8–8.2 ppm; thioether methylene at δ 3.5–4.0 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 523.18).

- HPLC : Ensures purity (>95%) with retention time consistency. Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities in stereoelectronic effects .

Q. How is initial biological screening typically performed for this compound?

- In vitro assays : Dose-response curves (IC50) in kinase inhibition or antimicrobial susceptibility tests (MIC).

- Cellular models : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). Standardized protocols include negative controls (DMSO vehicle) and positive controls (e.g., staurosporine for kinase assays) .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across studies?

- Purity verification : LC-MS to detect degradation products (e.g., hydrolyzed amide bonds).

- Assay standardization : Fixed ATP concentrations (100 µM) in kinase assays; consistent inoculum size in antimicrobial tests.

- Structural analogs : Compare with fluorinated benzamide derivatives (e.g., 3,4-difluoro substitution increases kinase inhibition by 2.5×) to isolate substituent effects .

Q. How can synthesis be scaled for industrial research while maintaining purity?

- Flow chemistry : Continuous reactors reduce batch variability (residence time: 30–60 min).

- Automated purification : Preparative HPLC with inline UV monitoring (λ = 254 nm).

- Process analytics : PAT (Process Analytical Technology) tools track intermediates in real-time .

Q. What methodologies identify the compound’s molecular targets?

- Pull-down assays : Biotinylated probes coupled with streptavidin beads isolate binding proteins.

- Thermal proteome profiling (TPP) : Detects target engagement via protein thermal stability shifts.

- Docking simulations : AutoDock Vina screens against kinase libraries (e.g., EGFR, CDK2) .

Q. How do structural modifications impact pharmacological activity?

Key analogs and effects:

| Modification | Activity Change | Methodology |

|---|---|---|

| 3,4-difluorobenzamide | 2.5× ↑ kinase inhibition | Competitive ATP-binding assays |

| Thieno[2,3-d]pyrimidine core replacement | Loss of antibacterial activity | MIC vs. S. aureus |

| Methoxy → ethoxy substitution | Altered metabolic stability | Microsomal stability assays |

SAR studies employ parallel synthesis (20–50 derivatives) and free-energy perturbation (FEP) calculations .

Q. What experimental designs mitigate off-target effects in cellular studies?

- CRISPR-Cas9 knockouts : Validate target specificity (e.g., EGFR−/− cells).

- Proteome-wide profiling : Activity-based protein profiling (ABPP) with fluorescent probes.

- Dual-inhibitor controls : Co-treatment with known off-target inhibitors (e.g., wortmannin for PI3K) .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting cytotoxicity data in different cell lines?

- Mechanistic profiling : Compare apoptosis markers (caspase-3 activation) vs. necrotic pathways (LDH release).

- Metabolic mapping : Seahorse analysis to assess mitochondrial vs. glycolytic dependency.

- Tissue-specific uptake : LC-MS quantifies intracellular compound concentration .

Q. What statistical approaches validate reproducibility in dose-response studies?

- Three-parameter logistic model : Fits sigmoidal curves (Hill slope >1 indicates cooperativity).

- Bootstrap resampling : Generates 95% confidence intervals for IC50 values.

- Inter-lab validation : Harmonized protocols across ≥3 independent labs reduce batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.